molecular formula C21H22N6O2 B2697716 N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1797813-54-7

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Cat. No. B2697716
CAS RN: 1797813-54-7
M. Wt: 390.447
InChI Key: RDOWLPKIIAKIHZ-UHFFFAOYSA-N
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Description

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, commonly known as PIP4Kγ inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Capillary Electrophoresis in Drug Analysis

A study by Ye et al. (2012) utilized nonaqueous capillary electrophoresis for analyzing imatinib mesylate and related substances, including compounds structurally related to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide. This method offers a promising approach for the quality control of such compounds.

Metabolism in Clinical Trials

In the context of chronic myelogenous leukemia (CML) treatment, Gong et al. (2010) studied the metabolism of flumatinib, a tyrosine kinase inhibitor with a similar structure. The research aimed at identifying the main metabolic pathways in humans, which is crucial for understanding the drug's effectiveness and safety.

Role in Histone Deacetylation Inhibition

A study by Zhou et al. (2008) focused on the synthesis and biological evaluation of a compound structurally related to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide. The compound, an HDAC inhibitor, showed promise in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential in cancer therapy.

Anti-angiogenic and DNA Cleavage Studies

Research by Kambappa et al. (2017) on novel piperidine analogues, similar in structure to the compound , demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in developing anticancer agents.

Synthesis and Bioactivity of Benzamide Derivatives

Khatiwora et al. (2013) synthesized benzamide derivatives, including compounds structurally similar to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide. They assessed these compounds for antibacterial activity, suggesting their potential in microbial infection control.

Development of Anti-Inflammatory and Analgesic Agents

In a study on novel heterocyclic compounds, Abu‐Hashem et al. (2020) synthesized derivatives structurally related to the compound of interest. They evaluated these compounds for anti-inflammatory and analgesic activities, indicating their potential in treating inflammation and pain.

Molecular Interaction Studies

Research by Shim et al. (2002) investigated the molecular interaction of a compound similar to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide. This study enhances understanding of receptor-ligand interactions, beneficial for drug design.

properties

IUPAC Name

N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-19(16-5-7-18(8-6-16)29-21-23-10-4-11-24-21)25-15-17-9-12-22-20(26-17)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOWLPKIIAKIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

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